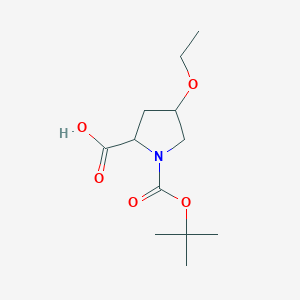
PAMAM dendrimer, ethylenediamine core, generation 2.0 solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dendrimère PAMAM, noyau éthylènediamine, génération 2.0 en solution: est un type de polymère dendritique connu pour sa structure hautement ramifiée, semblable à un arbre. Ce composé fait partie de la famille des poly(amidoamines) et se caractérise par un noyau d'éthylènediamine avec de multiples générations de ramifications. La génération 2.0 en solution fait spécifiquement référence à la deuxième itération de ramification, résultant en une molécule avec 16 groupes amino primaires en surface .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse des dendrimères PAMAM implique un processus itératif en deux étapes. La première étape est l'addition de Michael de l'acrylate de méthyle à un noyau d'éthylènediamine, suivie de l'amidation avec l'éthylènediamine. Ce processus est répété pour construire des générations successives. Pour la génération 2.0, cela implique deux cycles de ces réactions .
Méthodes de production industrielle: La production industrielle des dendrimères PAMAM suit la même voie de synthèse mais à plus grande échelle. Les réactions sont généralement effectuées dans un environnement contrôlé afin de garantir une pureté et un rendement élevés. Le produit final est souvent fourni sous forme de solution à 20 % en poids dans le méthanol .
Analyse Des Réactions Chimiques
Types de réactions: Les dendrimères PAMAM peuvent subir diverses réactions chimiques, notamment :
Oxydation: Les groupes amines primaires peuvent être oxydés pour former des composés nitroso ou nitro.
Réduction: Les réactions de réduction peuvent convertir les groupes nitro en amines.
Substitution: Les groupes amines peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle sont couramment utilisés pour les réactions de substitution.
Principaux produits :
Oxydation: Dérivés nitroso ou nitro.
Réduction: Amines primaires.
Substitution: Dendrimères alkylés ou acylés.
Applications De Recherche Scientifique
Chimie: Les dendrimères PAMAM sont utilisés comme catalyseurs et dans la synthèse de molécules complexes en raison de leur structure hautement ramifiée et de leurs multiples groupes fonctionnels .
Biologie: En recherche biologique, ces dendrimères sont utilisés pour la délivrance de médicaments, la transfection génique et comme agents d'imagerie. Leur capacité à encapsuler des molécules les rend idéales pour les systèmes de délivrance ciblée .
Médecine: Les dendrimères PAMAM sont étudiés pour une utilisation en chimiothérapie, où ils peuvent délivrer des agents chimiothérapeutiques directement aux cellules tumorales, minimisant ainsi les effets secondaires .
Industrie: Dans les applications industrielles, ces dendrimères sont utilisés dans la production de nanomatériaux, de revêtements et comme additifs dans diverses formulations .
Mécanisme d'action
Le mécanisme par lequel les dendrimères PAMAM exercent leurs effets dépend en grande partie de leur capacité à interagir avec les membranes biologiques et les composants cellulaires. Les groupes amines primaires à la surface peuvent former des interactions électrostatiques avec les membranes cellulaires chargées négativement, facilitant l'absorption cellulaire. Une fois à l'intérieur de la cellule, les dendrimères peuvent libérer leur charge utile de manière contrôlée .
Mécanisme D'action
The mechanism by which PAMAM dendrimers exert their effects is largely dependent on their ability to interact with biological membranes and cellular components. The primary amine groups on the surface can form electrostatic interactions with negatively charged cell membranes, facilitating cellular uptake. Once inside the cell, the dendrimers can release their payload in a controlled manner .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Dendrimère PAMAM, noyau éthylènediamine, génération 0.0 en solution
- Dendrimère PAMAM, noyau éthylènediamine, génération 4.0 en solution
- Dendrimère PAMAM, noyau cystamine, génération 2.0 en solution
Comparaison: Comparée aux autres générations, la génération 2.0 en solution offre un équilibre entre la taille et la fonctionnalité. Elle possède plus de groupes en surface que la génération 0.0, mais est moins complexe que la génération 4.0, ce qui la rend adaptée à une large gamme d'applications. Le noyau d'éthylènediamine offre stabilité et points de ramification multiples, qui sont avantageux pour diverses modifications chimiques .
Propriétés
Formule moléculaire |
C142H288N58O28 |
|---|---|
Poids moléculaire |
3256.2 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide |
InChI |
InChI=1S/C142H288N58O28/c143-29-45-159-115(201)1-73-187(74-2-116(202)160-46-30-144)101-61-175-131(217)17-89-195(90-18-132(218)176-62-102-188(75-3-117(203)161-47-31-145)76-4-118(204)162-48-32-146)109-69-183-139(225)25-97-199(98-26-140(226)184-70-110-196(91-19-133(219)177-63-103-189(77-5-119(205)163-49-33-147)78-6-120(206)164-50-34-148)92-20-134(220)178-64-104-190(79-7-121(207)165-51-35-149)80-8-122(208)166-52-36-150)113-114-200(99-27-141(227)185-71-111-197(93-21-135(221)179-65-105-191(81-9-123(209)167-53-37-151)82-10-124(210)168-54-38-152)94-22-136(222)180-66-106-192(83-11-125(211)169-55-39-153)84-12-126(212)170-56-40-154)100-28-142(228)186-72-112-198(95-23-137(223)181-67-107-193(85-13-127(213)171-57-41-155)86-14-128(214)172-58-42-156)96-24-138(224)182-68-108-194(87-15-129(215)173-59-43-157)88-16-130(216)174-60-44-158/h1-114,143-158H2,(H,159,201)(H,160,202)(H,161,203)(H,162,204)(H,163,205)(H,164,206)(H,165,207)(H,166,208)(H,167,209)(H,168,210)(H,169,211)(H,170,212)(H,171,213)(H,172,214)(H,173,215)(H,174,216)(H,175,217)(H,176,218)(H,177,219)(H,178,220)(H,179,221)(H,180,222)(H,181,223)(H,182,224)(H,183,225)(H,184,226)(H,185,227)(H,186,228) |
Clé InChI |
QYMWEDAKQRTCGD-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


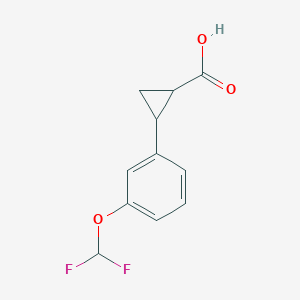
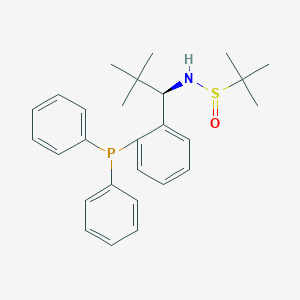
![1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-](/img/structure/B12306581.png)
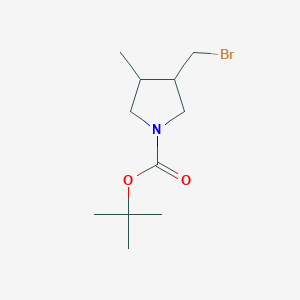
![5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B12306593.png)
![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306602.png)
![rac-(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, cis](/img/structure/B12306610.png)
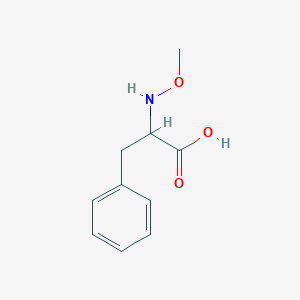
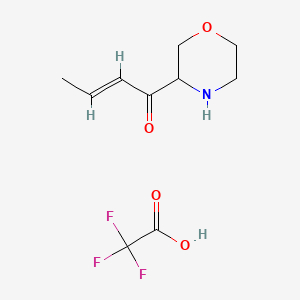

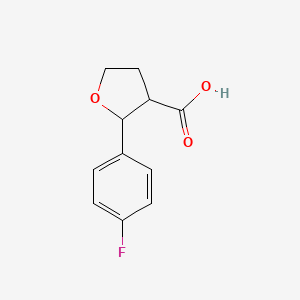
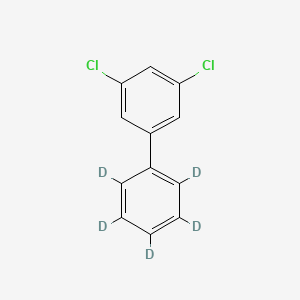
![2-([1,1'-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid](/img/structure/B12306654.png)
